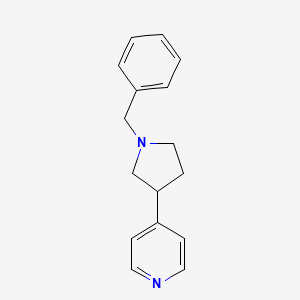

4-(1-Benzylpyrrolidin-3-yl)pyridine

Description

Properties

IUPAC Name |

4-(1-benzylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAMRAMUWHMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling of 4-(1-Benzylpyrrolidin-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery, the transition from a promising hit to a viable lead compound is heavily dictated by its physicochemical properties. 4-(1-Benzylpyrrolidin-3-yl)pyridine (CAS: 145105-06-2) is a highly versatile, privileged scaffold frequently utilized in the development of CNS-active agents and anti-infectives[1]. Structurally, it combines a lipophilic benzyl group, a flexible pyrrolidine core, and a polar, hydrogen-bond-accepting pyridine ring.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 4-(1-Benzylpyrrolidin-3-yl)pyridine. Rather than merely listing theoretical values, this guide explores the causality behind its behavior in aqueous and lipid environments and provides field-proven, self-validating experimental protocols to accurately measure these parameters.

Structural Anatomy & Predictive Profiling

Understanding the molecular anatomy of 4-(1-Benzylpyrrolidin-3-yl)pyridine is the first step in predicting its pharmacokinetic (PK) behavior. The molecule features two distinct basic centers: the tertiary amine of the pyrrolidine ring and the sp2 -hybridized nitrogen of the pyridine ring.

The presence of the N-benzyl group significantly drives the lipophilicity (LogP) of the molecule, enhancing membrane permeability but simultaneously introducing a potential metabolic soft spot for CYP450-mediated N-dealkylation.

Table 1: Summary of Physicochemical Properties

| Parameter | Value / Description | Impact on Drug Development |

| Molecular Formula | C₁₆H₁₈N₂ | Defines molecular weight and elemental composition. |

| Molecular Weight | 238.33 g/mol | Optimal for oral bioavailability (well below the Rule of 5 limit). |

| Topological Polar Surface Area (TPSA) | ~16.1 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive diffusion. |

| Hydrogen Bond Acceptors (HBA) | 2 | Facilitates target engagement and aqueous solvation. |

| Predicted pKa₁ (Pyridine) | ~5.2 | Remains largely unprotonated at physiological pH (7.4). |

| Predicted pKa₂ (Pyrrolidine) | ~8.8 | Highly protonated at physiological pH, driving solubility. |

| Predicted LogP | ~3.2 | Ideal range for balancing solubility and membrane permeability. |

Acid-Base Equilibria (pKa)

The ionization constant (pKa) is arguably the most critical parameter in pharmaceutical chemistry, as it dictates the charge state of the molecule across different physiological compartments (e.g., the acidic stomach vs. the neutral bloodstream)[2].

For 4-(1-Benzylpyrrolidin-3-yl)pyridine, the basicity of the pyrrolidine nitrogen (pKa ~8.8) ensures that at a physiological pH of 7.4, the molecule exists predominantly in a monoprotonated state (+1 charge). This charge state is essential for aqueous solubility, while the unprotonated fraction (free base) drives passive membrane permeation[3].

Figure 1: pH-dependent ionization states of 4-(1-Benzylpyrrolidin-3-yl)pyridine. (Max Width: 760px)

Protocol 1: Potentiometric pKa Determination

Why this method? Computational models often struggle with intramolecular interactions between adjacent rings. Potentiometry provides a self-validating, empirical measurement of macroscopic pKa values.

-

Sample Preparation: Dissolve 2-3 mg of 4-(1-Benzylpyrrolidin-3-yl)pyridine in 10 mL of a standardized background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. If solubility is poor, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.

-

Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to ensure the molecule is fully diprotonated.

-

Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

-

Data Analysis: Record the pH after each titrant addition. Plot the Bjerrum curve (average number of bound protons vs. pH) and derive the pKa values from the inflection points using non-linear regression analysis.

Lipophilicity (LogP and LogD)

Lipophilicity dictates a compound's volume of distribution, clearance, and off-target toxicity. While LogP measures the partitioning of the neutral species, LogD₇.₄ (Distribution Coefficient at pH 7.4) is the biologically relevant metric, as it accounts for the ionized fraction of the pyrrolidine ring at physiological pH.

Protocol 2: Shake-Flask Method for LogD₇.₄ (Based on OECD 107)

Why this method? The shake-flask method remains the gold standard for lipophilicity measurement[4], avoiding the retention-time artifacts seen in HPLC-based approximations when dealing with basic amines that interact with silanol groups on chromatography columns.

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and pH 7.4 phosphate buffer (0.1 M) for 24 hours to ensure mutual saturation. Separate the phases.

-

Compound Spiking: Dissolve the compound in the pre-saturated 1-octanol phase to achieve a concentration of ~1 mg/mL.

-

Partitioning: In a glass vial, combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous buffer. Shake mechanically at 100 rpm for 60 minutes at 25 °C.

-

Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of 4-(1-Benzylpyrrolidin-3-yl)pyridine in each phase using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: Calculate LogD₇.₄ = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and accurate in vitro assay screening[3]. For early-stage profiling, Kinetic Solubility is preferred over thermodynamic solubility due to lower compound requirements and faster turnaround times.

Protocol 3: Kinetic Solubility via LC-MS/MS

Why this method? Kinetic solubility mimics the conditions of biological assays where compounds are spiked from DMSO stocks into aqueous buffers, providing a realistic view of precipitation risks.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Incubation: Spike 5 µL of the DMSO stock into 495 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a 96-well plate (final DMSO concentration = 1%).

-

Equilibration: Seal the plate and shake at 25 °C for 24 hours to allow precipitation of the insoluble fraction.

-

Filtration: Transfer the suspension to a filter plate (0.45 µm PVDF membrane) and centrifuge to separate the precipitate from the saturated solution.

-

Analysis: Dilute the filtrate appropriately and quantify the dissolved compound via LC-MS/MS against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% acetonitrile).

Integrated Workflow Visualization

To ensure high-throughput efficiency and data integrity, the physicochemical characterization of scaffolds like 4-(1-Benzylpyrrolidin-3-yl)pyridine must follow a strict, logical sequence.

Figure 2: Standardized physicochemical characterization workflow. (Max Width: 760px)

Conclusion

The physicochemical profile of 4-(1-Benzylpyrrolidin-3-yl)pyridine makes it a highly attractive intermediate for drug design. Its basic pyrrolidine core ensures adequate solubility at physiological pH, while the benzyl and pyridine moieties provide the necessary lipophilicity and hydrogen-bonding capabilities for target engagement. By employing the rigorous, self-validating experimental protocols outlined above, development teams can accurately map the ADME liabilities of this scaffold and optimize it into a viable clinical candidate.

References

-

Al Khzem, A. H., & Alturki, M. S. (2025). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development." International Journal of Innovative Research and Scientific Studies. URL: [Link]

-

Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. URL:[Link]

-

OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]

Sources

A Technical Guide to 4-(1-Benzylpyrrolidin-3-yl)pyridine (A-84543): A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Benzylpyrrolidin-3-yl)pyridine, also known as A-84543, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This receptor subtype is the most abundant in the central nervous system (CNS) and is a critical modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate.[2][3] Consequently, the α4β2 nAChR is a key therapeutic target for a range of neurological and psychiatric disorders, such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][4][5][6] This guide provides an in-depth analysis of A-84543, covering its neuropharmacological mechanism, protocols for its characterization, and insights into its structure-activity relationship, offering a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

Introduction to 4-(1-Benzylpyrrolidin-3-yl)pyridine (A-84543)

Developed by Abbott Laboratories, A-84543 has become a cornerstone research tool for investigating the function and structure of the α4β2 nAChR.[1] Its high selectivity for this specific subtype allows for the precise interrogation of α4β2-mediated pathways, distinguishing its effects from those of less selective agonists like nicotine, which also acts on other nAChR subtypes.[7] The α4β2 receptors are ligand-gated ion channels that, upon activation, permit the influx of cations like Na+ and Ca2+, leading to neuronal depolarization and the modulation of neurotransmitter release.[2] The therapeutic potential of targeting these receptors is significant; for example, partial agonists are used for smoking cessation, and enhancing their activity may offer neuroprotective benefits in diseases like Parkinson's.[2][7]

Chemical Profile and Synthesis

-

Structure: 4-(1-Benzylpyrrolidin-3-yl)pyridine consists of a pyridine ring linked to a benzyl-substituted pyrrolidine ring. This structure contains the key pharmacophoric elements for high-affinity binding to the α4β2 nAChR.

-

Synthesis Overview: The synthesis can be achieved through methods like 1,3-dipolar cycloaddition. A common approach involves the reaction of an activated alkene with an unstable 2-benzylazomethylide, which is generated in situ. Further modifications and purifications yield the final compound. Another strategy involves the Ir(III)-catalyzed reaction of 1,2,4-butanetriol with a primary amine to form the 3-pyrrolidinol intermediate, which can then be further functionalized.[8]

Neuropharmacological Mechanism of Action

A-84543 acts as an agonist at the orthosteric binding site of the α4β2 nAChR, the same site where the endogenous neurotransmitter acetylcholine binds. The α4β2 receptor is the most prevalent high-affinity nicotine binding site in the brain.[3]

3.1. Receptor Activation and Ion Flux Upon binding, A-84543 induces a conformational change in the receptor, opening its central ion channel.[2] This allows for the rapid influx of cations, primarily Na+ and Ca2+, into the neuron.[2] The influx of these positive ions causes depolarization of the neuronal membrane, leading to the generation of an action potential and subsequent neurotransmission.[2] The calcium component of this influx is particularly important, as Ca2+ acts as a critical second messenger, triggering a cascade of intracellular signaling events that regulate everything from neurotransmitter release to gene expression.[9][10]

3.2. Modulation of Neurotransmitter Release The primary therapeutic relevance of α4β2 agonists stems from their ability to modulate the release of other key neurotransmitters.[2]

-

Dopamine (DA): By activating α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), agonists like A-84543 can increase the firing rate of these neurons, leading to enhanced dopamine release in the nucleus accumbens and prefrontal cortex.[7] This mechanism is central to the brain's reward system and is the primary target for treating nicotine addiction.[7]

-

Acetylcholine (ACh), Norepinephrine (NE), and others: Activation of presynaptic α4β2 nAChRs can also enhance the release of acetylcholine, norepinephrine, and glutamate in various brain regions, contributing to pro-cognitive and analgesic effects.[2][11]

3.3. Signaling Pathway The activation of the α4β2 nAChR by A-84543 initiates a direct and rapid signaling pathway. The following diagram illustrates the sequence of events from agonist binding to downstream neuronal effects.

Caption: Signaling pathway of A-84543 at the α4β2 nAChR.

Key Experimental Protocols for Characterization

To assess the neuropharmacological profile of A-84543 or its analogs, two primary in vitro assays are essential: radioligand binding assays to determine binding affinity and functional assays to measure agonist potency and efficacy.

4.1. Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., A-84543) for the α4β2 nAChR by measuring its ability to displace a known radiolabeled ligand. It is a robust and sensitive method considered the gold standard for measuring ligand-receptor affinity.[12]

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Tissue/Cell Preparation: Homogenize rat cerebral cortical tissue or HEK cells stably expressing human α4β2 nAChRs in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] Centrifuge the homogenate and resuspend the pellet to create a membrane preparation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Epibatidine, a high-affinity nAChR agonist), and a range of concentrations of the unlabeled test compound (A-84543).[14]

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known high-affinity ligand (e.g., unlabeled epibatidine or nicotine) to block all specific binding.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 2-4 hours).[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. Functional Assay: Calcium Flux Measurement

This assay measures the functional consequence of receptor activation—ion influx. It is a high-throughput method to determine the potency (EC50) and efficacy of an agonist.[10] When the α4β2 nAChR channel opens, it allows Ca2+ to enter the cell, and this change in intracellular Ca2+ concentration can be measured using a Ca2+-sensitive fluorescent dye.[9][10][15]

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the α4β2 nAChR (e.g., SH-EP1-hα4β2 or HEK-293 cells) in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

-

Compound Addition: Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence for several seconds.

-

Agonist Stimulation: Add varying concentrations of A-84543 to the wells and immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes).

-

Controls:

-

Negative Control: Buffer only (no agonist).

-

Positive Control: A known full agonist (e.g., epibatidine) at a saturating concentration to determine the maximum possible response.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each concentration of A-84543.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect, or efficacy).

-

Efficacy is often expressed as a percentage of the response to a standard full agonist.

-

Data Summary Table

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Epibatidine) |

| A-84543 | α4β2 | ~0.1 - 1.0 | ~1 - 10 | Partial to Full Agonist |

| Nicotine | α4β2 | ~1.0 - 5.0 | ~100 - 500 | Partial Agonist |

| Epibatidine | α4β2 | ~0.01 - 0.1 | ~0.1 - 1.0 | Full Agonist |

(Note: Exact values can vary based on experimental conditions, tissue/cell type, and specific receptor stoichiometry.)

Structure-Activity Relationship (SAR) Insights

The chemical structure of A-84543 is a scaffold from which many analogs have been developed. SAR studies reveal how modifications to its structure impact its affinity and selectivity for nAChRs.

-

Pyrrolidine Ring: The (S)-configuration of the pyrrolidine ring is crucial for high-affinity binding. Modifications to this ring, such as altering its size or substitution pattern, can dramatically decrease binding affinity.[16]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with backbone residues in the receptor's binding pocket. Moving the nitrogen's position (e.g., from the 3-position to the 2- or 4-position) significantly alters selectivity and affinity.[13]

-

Benzyl Group: The N-benzyl group occupies a hydrophobic pocket. Modifications to this group can fine-tune the compound's properties. While the benzyl group is common, other substituents can be explored to alter lipophilicity, metabolic stability, and selectivity.

Conceptual SAR Diagram

Caption: Key structural features of A-84543 for nAChR activity.

Therapeutic Potential and Future Directions

The high selectivity of A-84543 and its analogs makes them valuable leads for developing therapeutics with fewer off-target effects than broader-acting compounds like nicotine.

-

Cognitive Enhancement: By modulating cholinergic and glutamatergic systems, selective α4β2 agonists have shown pro-cognitive effects in preclinical models, suggesting potential for treating cognitive deficits in Alzheimer's disease and schizophrenia.[2]

-

Neuroprotection: Activation of α4β2 nAChRs has been shown to be neuroprotective in models of Parkinson's disease, potentially by modulating dopaminergic signaling and reducing neuronal damage.[2][6]

-

Pain Management: α4β2 agonists can exhibit potent analgesic activity, offering a non-opioid alternative for managing chronic pain.

-

Addiction: While partial agonists like varenicline are already used for smoking cessation, further exploration of the α4β2* receptor space could yield novel treatments for other substance use disorders.[7][17]

Future research will likely focus on developing ligands with specific functional profiles (e.g., partial agonists with tailored efficacy) and improved pharmacokinetic properties to optimize therapeutic outcomes and minimize side effects.

Conclusion

4-(1-Benzylpyrrolidin-3-yl)pyridine (A-84543) is a pivotal molecule in neuropharmacology. Its role as a selective α4β2 nAChR agonist has not only advanced our fundamental understanding of this critical receptor system but has also paved the way for the design of a new generation of CNS therapeutics. The experimental frameworks detailed in this guide provide a robust foundation for researchers to characterize A-84543 and novel analogs, accelerating the journey from molecular discovery to clinical application.

References

- What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? (2024, June 25). Google Cloud.

- A-84,543. Wikipedia.

-

Eaton, J. B., et al. (2012). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 166(6), 1766–1776. Available at: [Link]

-

Jensen, A. A., et al. (2015). Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach. Basic & Clinical Pharmacology & Toxicology, 116(3), 209-223. Available at: [Link]

-

Lin, C. T., et al. (2000). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of the Chinese Chemical Society, 47(4A), 771-778. Available at: [Link]

-

Al-Rashdi, A., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. Available at: [Link]

-

Vijayaraghavan, S., et al. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience, 14(9), 5514-5524. Available at: [Link]

-

Gotti, C., et al. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Pflügers Archiv - European Journal of Physiology, 467(1), 83-97. Available at: [Link]

-

NAChR α4β2 subtype and their relation with nicotine addiction, cognition, depression and hyperactivity disorder. Semantic Scholar. Available at: [Link]

-

Dunlop, J., et al. (1998). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 95(26), 15593-15598. Available at: [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251. Available at: [Link]

-

Wu, J., & Lukas, R. J. (2011). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 2, 69. Available at: [Link]

-

Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]

-

A-rachid, A., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 599841. Available at: [Link]

-

Harvey, A. J., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical Research, 40(10), 2097-2106. Available at: [Link]

-

Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature, 538(7625), 411-415. Available at: [Link]

-

Zappettini, S., et al. (2023). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. International Journal of Molecular Sciences, 24(16), 12711. Available at: [Link]

-

Synthesis of 3-substituted pyrrolidines. ElectronicsAndBooks. Available at: [Link]

-

Vernino, S., et al. (1994). Comparison of quantitative calcium flux through NMDA, ATP, and ACh receptor channels. Journal of Neuroscience, 14(9), 5514-5524. Available at: [Link]

-

Asmar-Rovira, G. A., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(10), 1406. Available at: [Link]

-

Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]

- The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/The-chemical-structures-of-nicotine-%7B1%3B-and-4-%7B-(-)-Hosieine-A/264b4c734b22c99a818318b760662d98a0d9e877

-

Whiteaker, P., et al. (2007). Pharmacological and immunochemical characterization of α2* nicotinic acetylcholine receptors (nAChRs) in mouse brain. Acta Pharmacologica Sinica, 28(6), 889-900. Available at: [Link]

-

Hillmer, A. T., et al. (2013). Measuring α4β2* nicotinic acetylcholine receptor density in vivo with [18F]nifene PET in the nonhuman primate. Journal of Cerebral Blood Flow & Metabolism, 33(10), 1617-1624. Available at: [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4), 26-34. Available at: [Link]

-

Structures of compounds assayed. For Compound 1, the methylpyrrolidine... ResearchGate. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Rathouz, M. M., et al. (1997). Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells. The Journal of General Physiology, 110(1), 75-86. Available at: [Link]

-

Analogues of 1 (A-84543) with different activity and selectivity profiles at. ResearchGate. Available at: [Link]

-

Schanzer, J. M., et al. (2012). Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies. Molecular Immunology, 50(4), 221-230. Available at: [Link]

-

Van-der-Wert, T., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16086-16095. Available at: [Link]

-

Vailati, S., et al. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 22(20), 8827-8835. Available at: [Link]

-

Turek, J. W., et al. (1995). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Drug Development Research, 34(3), 256-263. Available at: [Link]

-

Asmar-Rovira, G. A., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. ResearchGate. Available at: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

-

N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. PubMed. Available at: [Link]

-

Current Neuropharmacology. Semantic Scholar. Available at: [Link]

-

4-Benzylpiperidine. Wikipedia. Available at: [Link]

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience. Available at: [Link]

-

Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation. Organic Process Research & Development. Available at: [Link]

-

Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Harvard DASH. Available at: [Link]

-

Complement-regulatory biomaterial coatings: Activity and selectivity profile of the factor H-binding peptide 5C6. ScienceDirect. Available at: [Link]

Sources

- 1. A-84,543 - Wikipedia [en.wikipedia.org]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 4. Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Application Note: In Vitro Pharmacological Profiling of 4-(1-Benzylpyrrolidin-3-yl)pyridine Derivatives as Mycobacterial PurF Inhibitors

Target Audience: Drug Discovery Scientists, Microbiologists, and Assay Development Specialists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Introduction & Mechanistic Rationale

The compound 4-(1-Benzylpyrrolidin-3-yl)pyridine (CAS 145105-06-2)[1] serves as a critical chemical scaffold in the development of next-generation anti-tubercular agents. Recent landmark discoveries have identified derivatives of this scaffold (such as the JNJ-6640 series) as highly potent, first-in-class inhibitors of PurF (amidophosphoribosyltransferase) [2].

PurF is the initiating enzyme in the Mycobacterium tuberculosis (Mtb) de novo purine biosynthesis pathway. Because Mtb lacks sufficient purine salvage capabilities within the host lung environment, inhibiting PurF effectively starves the bacteria of essential nucleotides, halting DNA replication and leading to bactericidal outcomes [3].

As a Senior Application Scientist, I have designed the following in vitro protocols to be self-validating systems . Each assay incorporates specific controls to ensure that observed phenotypic outcomes (e.g., cell death) are directly causally linked to on-target PurF inhibition rather than assay artifacts or general cytotoxicity.

Fig 1. Mechanistic pathway of PurF inhibition by the 4-(1-Benzylpyrrolidin-3-yl)pyridine scaffold.

Experimental Workflow Design

To robustly profile a 4-(1-Benzylpyrrolidin-3-yl)pyridine derivative, researchers must evaluate the compound across a cascade of biological complexities: from isolated biochemical targets to whole-cell axenic cultures, and finally into physiologically relevant host-pathogen models.

Fig 2. Comprehensive in vitro screening workflow for evaluating PurF inhibitors.

Detailed In Vitro Protocols

Protocol A: Compound Preparation & Handling

-

Causality: Pyridine-pyrrolidine derivatives can exhibit variable aqueous solubility. Formulating in 100% DMSO ensures complete dissolution while keeping the final assay DMSO concentration below 1% to prevent solvent-induced cytotoxicity.

-

Steps:

-

Weigh the lyophilized 4-(1-Benzylpyrrolidin-3-yl)pyridine derivative.

-

Reconstitute in anhydrous DMSO to a stock concentration of 10 mM.

-

Aliquot into light-protected vials and store at -20°C to prevent freeze-thaw degradation.

-

Protocol B: Whole-Cell Antimycobacterial Assay (REMA)

-

Causality: Mtb grows exceptionally slowly (doubling time ~20 hours). Traditional optical density (OD) measurements are prone to artifacts due to bacterial clumping. The Resazurin Microtiter Assay (REMA) utilizes a redox indicator (resazurin) that viable cells reduce to highly fluorescent resorufin, providing a rapid, sensitive, and unambiguous readout of viability [4].

-

Self-Validating Controls: Include Rifampicin (positive control for killing), drug-free wells (100% growth), and media-only wells (background fluorescence subtraction).

-

Steps:

-

Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).

-

Dispense 100 µL of medium into a 96-well flat-bottom plate.

-

Perform a 10-point, 2-fold serial dilution of the test compound (e.g., 0.1 nM to 10 µM).

-

Inoculate wells with M. tuberculosis H37Rv adjusted to an OD600 of 0.05.

-

Incubate the plate at 37°C for 7 days in a humidified incubator.

-

Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

-

Read fluorescence (Excitation 530 nm / Emission 590 nm) and calculate the MIC₉₀ using non-linear regression.

-

Protocol C: Intracellular Macrophage Infection Assay

-

Causality: Mtb is an intracellular pathogen. To be clinically viable, a compound must penetrate the eukaryotic cell membrane, enter the phagolysosome, and maintain stability in an acidic environment (pH ~5.5) [5].

-

Self-Validating Controls: Run a parallel uninfected THP-1 plate treated with the compound to ensure the reduction in bacterial signal is not merely due to the compound killing the host macrophage.

-

Steps:

-

Seed THP-1 monocytes in 96-well plates (5 × 10⁴ cells/well) and differentiate into macrophages using 50 ng/mL PMA for 48 hours.

-

Infect macrophages with a luminescent Mtb reporter strain at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

-

Wash three times with PBS to remove extracellular bacteria.

-

Add compound dilutions in RPMI-1640 medium supplemented with 10% FBS.

-

Incubate for 5 days at 37°C, 5% CO₂.

-

Lyse the macrophages using 0.1% Triton X-100 and measure luminescence to quantify surviving intracellular bacilli.

-

Protocol D: Biochemical Target Engagement (PurF Inhibition)

-

Causality: Phenotypic killing does not guarantee the mechanism of action. To confirm the compound acts via PurF inhibition, a cell-free biochemical assay measuring the conversion of PRPP to PRA is required [2].

-

Steps:

-

Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Pre-incubate recombinant Mtb PurF enzyme (10 nM) with serial dilutions of the compound for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 mM PRPP and 2 mM Glutamine.

-

Detection: Because PRA is highly unstable, couple the reaction to the downstream enzyme PurD (GAR synthetase) or utilize LC-MS/MS to quantify the depletion of PRPP.

-

Calculate the IC₅₀ to determine biochemical potency.

-

Data Presentation & Expected Results

When profiling optimized derivatives of the 4-(1-Benzylpyrrolidin-3-yl)pyridine scaffold, the following quantitative metrics should be targeted to justify advancing the compound to in vivo studies.

| Assay Type | Parameter Measured | Expected Range for Optimized Hits | Scientific Significance |

| REMA (Whole-Cell) | MIC₉₀ | 10 – 150 nM | Establishes potent baseline axenic antimycobacterial activity. |

| THP-1 Macrophage | Intracellular MIC₉₀ | 50 – 300 nM | Confirms dual-membrane permeability and phagolysosomal stability. |

| Biochemical | PurF IC₅₀ | 1 – 50 nM | Validates the on-target mechanism of action (Target Engagement). |

| HepG2 Cytotoxicity | CC₅₀ | > 50 µM | Ensures a high Selectivity Index (SI > 500) for mammalian safety. |

References

-

Lamprecht, D.A. et al. (2025). "Targeting de novo purine biosynthesis for tuberculosis treatment". Nature, 644(8075), 214-220. URL: [Link]

-

Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis". Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. URL: [Link]

Sources

- 1. CAS:145105-06-2, 4-(1-Benzylpyrrolidin-3-yl)pyridine-毕得医药 [bidepharm.com]

- 2. Brunel University Research Archive: Targeting de novo purine biosynthesis for tuberculosis treatment [bura.brunel.ac.uk]

- 3. Targeting de novo purine biosynthesis for tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Nature Publication - Targeting De Novo Purine Biosynthesis for Tuberculosis Treatment - Evotec [evotec.com]

developing cell-based assays for 4-(1-Benzylpyrrolidin-3-yl)pyridine activity

Topic: Developing Cell-Based Assays for 4-(1-Benzylpyrrolidin-3-yl)pyridine Activity Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for Unveiling the Cellular Activity of Novel Modulators

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is fraught with challenges, the foremost of which is the elucidation of its biological mechanism of action. The compound 4-(1-Benzylpyrrolidin-3-yl)pyridine, featuring a scaffold common to many biologically active molecules, represents a typical starting point in a drug discovery campaign. The pyrrolidine and pyridine rings are prevalent in compounds targeting the central nervous system and a variety of other physiological systems.[1][2][3] However, without a known biological target, a systematic and hypothesis-driven approach is required to unveil its cellular activity and therapeutic potential.

This guide provides a detailed strategic workflow for the characterization of 4-(1-Benzylpyrrolidin-3-yl)pyridine. It is designed not as a rigid template, but as a decision-making framework for the Senior Application Scientist. We will move from broad phenotypic observations to specific target-class deconvolution, establishing a self-validating system of assays to build a comprehensive pharmacological profile of this novel compound. The core principle is to use a tiered screening approach to efficiently identify the compound's primary cellular effects and narrow down its potential molecular targets.

Part 1: Foundational Analysis - Cytotoxicity and Phenotypic Profiling

Before delving into specific mechanistic assays, it is crucial to establish the compound's foundational cellular effects. This initial phase aims to determine the appropriate concentration range for subsequent experiments and to gather broad, unbiased data on its impact on cell health and morphology.

Multi-Cell Line Viability Screening

The first step is to assess the general cytotoxicity of 4-(1-Benzylpyrrolidin-3-yl)pyridine across a diverse panel of cell lines. This provides context for all future experiments and can offer initial clues about potential cell-type selectivity.

Rationale: A compound's cytotoxic profile is a critical parameter. High cytotoxicity at low concentrations may suggest a non-specific mechanism or potent targeted activity in a crucial cellular pathway. Conversely, a lack of cytotoxicity at high concentrations allows for a wider window to explore specific modulatory effects. Using a panel of cell lines (e.g., HEK293 for general screening, a neuronal line like SH-SY5Y, and a cancer line like HeLa) can reveal selective toxicity, hinting at target expression or pathway dependence in certain cell types.[4]

Protocol 1: MTS-Based Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(1-Benzylpyrrolidin-3-yl)pyridine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Table 1: Example Cytotoxicity Data for 4-(1-Benzylpyrrolidin-3-yl)pyridine

| Cell Line | Tissue of Origin | CC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| SH-SY5Y | Human Neuroblastoma | 45.2 |

| HeLa | Human Cervical Cancer | > 100 |

This hypothetical data suggests potential neuro-selective toxicity, guiding future investigations toward neuronal targets.

Part 2: Deconvolution of Cellular Targets - A Tiered Assay Approach

With a non-cytotoxic concentration range established (e.g., up to 10 µM based on the example data), the next phase is to screen for activity against major drug target classes. The chemical structure of 4-(1-Benzylpyrrolidin-3-yl)pyridine contains motifs found in ligands for G-protein coupled receptors (GPCRs) and ion channels, making these high-priority target classes to investigate.[5][6]

Workflow for Target Class Identification

Caption: Tiered workflow for characterizing a novel compound.

G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all marketed drugs, making them a primary suspect for a novel compound's activity.[7][8] A comprehensive screen should interrogate the major GPCR signaling pathways.

Rationale: Activation of Gαs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gαi-coupled receptors inhibit it.[9] Measuring cAMP levels is a direct and robust method to detect compound activity at these receptor subtypes.

Protocol 2: TR-FRET cAMP Assay

-

Cell Line Selection: Use a cell line like HEK293 that endogenously expresses a variety of GPCRs or a specific cell line engineered to overexpress a target of interest.

-

Cell Plating: Plate cells in a 384-well plate and allow them to adhere.

-

Compound Treatment: Add 4-(1-Benzylpyrrolidin-3-yl)pyridine across a range of concentrations.

-

Agonist Mode: Add the compound directly to the cells.

-

Antagonist Mode: Pre-incubate the cells with the compound before adding a known agonist (e.g., Forskolin to directly activate adenylyl cyclase for Gαi testing, or a known GPCR agonist).

-

-

Cell Lysis and Reagent Addition: Lyse the cells and add the cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog) according to the manufacturer's protocol (e.g., LANCE® or HTRF®).

-

Incubation: Incubate for 1 hour at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Rationale: Gαq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which mobilizes calcium from intracellular stores.[9] This rapid increase in intracellular calcium is a hallmark of Gαq activation and can be readily measured using calcium-sensitive fluorescent dyes.[10]

Protocol 3: Fluo-4 Calcium Flux Assay

-

Cell Plating: Seed cells (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96- or 384-well plate.

-

Dye Loading: Incubate cells with a calcium-sensitive dye like Fluo-4 AM for 30-60 minutes at 37°C. A masking dye can be included to quench extracellular fluorescence.[10]

-

Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR®).

-

Data Acquisition: Measure baseline fluorescence for several seconds, then inject 4-(1-Benzylpyrrolidin-3-yl)pyridine and continue to record fluorescence intensity over time (typically 2-3 minutes).

-

Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against compound concentration to determine the EC₅₀.

Caption: Major GPCR signaling pathways for screening.

Ion Channel Activity Screening

Ion channels are another major class of drug targets involved in a vast array of physiological processes.[11][12][13] An initial screen can be performed using membrane potential-sensitive dyes, which report the integrated activity of all ion channels in the cell.

Rationale: The opening and closing of ion channels leads to changes in ion flux across the cell membrane, which in turn alters the membrane potential.[14] FRET-based or other voltage-sensitive dyes can detect these changes, providing a high-throughput method to screen for any compound that modulates ion channel activity, whether it's an opener, blocker, or allosteric modulator.

Protocol 4: Fluorescence-Based Membrane Potential Assay

-

Cell Selection: Use a cell line known to express a variety of ion channels, such as a neuronal cell line or a cardiac cell line. Alternatively, use cells engineered to express a specific channel of interest.

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96- or 384-well plate.

-

Dye Loading: Load the cells with a membrane potential-sensitive dye kit (e.g., a FRET-based system with a donor and acceptor fluorophore) according to the manufacturer's instructions.

-

Compound Addition: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add 4-(1-Benzylpyrrolidin-3-yl)pyridine.

-

Depolarization (for antagonist screening): To screen for channel blockers, after compound addition, inject a depolarizing agent (e.g., a high concentration of potassium chloride) to activate voltage-gated channels.

-

Data Acquisition: Record the change in fluorescence (or FRET ratio) over time.

-

Analysis: Quantify the change in fluorescence signal in response to the compound (agonist mode) or the compound's ability to inhibit the response to a depolarizing agent (antagonist mode). Calculate EC₅₀ or IC₅₀ values from dose-response curves.

Table 2: Example Data for Target Deconvolution Assays

| Assay Type | Mode | Result (EC₅₀ / IC₅₀) | Interpretation |

| cAMP Assay | Agonist | > 30 µM | No Gαs activation |

| cAMP Assay | Antagonist (vs. Forskolin) | 1.2 µM | Potential Gαi-coupled receptor antagonist |

| Calcium Flux Assay | Agonist | > 30 µM | No Gαq activation |

| Membrane Potential | Agonist | 5.7 µM | Potential ion channel opener |

| Membrane Potential | Antagonist (vs. KCl) | > 30 µM | Not a voltage-gated channel blocker |

This hypothetical data points toward two potential mechanisms: antagonism of a Gαi-coupled receptor or opening of an ion channel. These hits would then be prioritized for further validation.

Part 3: Hit Validation and Mechanistic Elucidation

Once a primary hit is identified, the focus shifts to validation and confirmation. This involves repeating the primary assay, performing dose-response curves with greater precision, and using orthogonal assays to confirm the mechanism.

Self-Validating Systems:

-

Confirming a Gαi Hit: If the compound inhibits forskolin-stimulated cAMP production, the next step is to test it against a panel of cell lines, each expressing a single, known Gαi-coupled receptor. A positive result in one of these lines would identify the specific receptor target. An orthogonal assay, such as a β-arrestin recruitment assay, can confirm receptor engagement independent of G-protein signaling.[10]

-

Confirming an Ion Channel Hit: A positive result from a membrane potential assay is a starting point. The next step is to use more specific techniques. For example, if a calcium channel is suspected, specific ion flux assays can be used.[11] Ultimately, automated or manual patch-clamp electrophysiology is the gold standard for confirming direct modulation of an ion channel and characterizing its biophysical effects.[11]

Conclusion

This application note outlines a comprehensive, tiered strategy for characterizing the cellular activity of a novel compound, 4-(1-Benzylpyrrolidin-3-yl)pyridine. By starting with broad, foundational assays and progressively moving to more specific, target-focused experiments, researchers can efficiently navigate the complex process of target deconvolution. This logical workflow, which integrates cytotoxicity, phenotypic screening, and parallel screening against major target classes like GPCRs and ion channels, provides a robust framework for building a detailed pharmacological profile. This systematic approach ensures that experimental choices are driven by data, maximizing the potential for discovering the compound's true mechanism of action and advancing it through the drug discovery pipeline.

References

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Available from: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Available from: [Link]

-

Ion Channel Assay Services - Reaction Biology. (n.d.). Available from: [Link]

-

Cell-based assays in GPCR drug discovery - PubMed. (2008, April 15). Available from: [Link]

-

Cell-based assays and instrumentation for screening ion-channel targets - PubMed. (n.d.). Available from: [Link]

-

Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Available from: [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) - Marin Biologic Laboratories. (2025, July 24). Available from: [Link]

-

Ion Channel Screening - Assay Guidance Manual - NCBI. (2012, October 1). Available from: [Link]

-

Cell-based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Available from: [Link]

-

Cell-based assays for identification of novel double-strand break-inducing agents - PubMed. (2002, January 16). Available from: [Link]

-

Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Available from: [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Available from: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Available from: [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31). Available from: [Link]

-

Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor - PMC. (n.d.). Available from: [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed. (2019, October 1). Available from: [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.). Available from: [Link]

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024, August 30). Available from: [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifescienceglobal.com [lifescienceglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cell-based assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. marinbio.com [marinbio.com]

- 10. biocompare.com [biocompare.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cell-based assays and instrumentation for screening ion-channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for Comprehensive Purity Assessment of 4-(1-Benzylpyrrolidin-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Benzylpyrrolidin-3-yl)pyridine is a significant heterocyclic compound featuring both a pyridine and a pyrrolidine moiety. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, establishing the purity of this compound is a critical quality attribute. A comprehensive purity assessment ensures the identity, strength, and quality of the substance, and minimizes the presence of potentially harmful impurities.[1] This document provides a detailed, multi-faceted protocol for the rigorous purity evaluation of 4-(1-Benzylpyrrolidin-3-yl)pyridine samples, drawing upon established analytical techniques and regulatory guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and reliability.[3][4]

Overall Purity Assessment Workflow

A logical and sequential approach to purity analysis is crucial for a comprehensive characterization of the compound.[5] The workflow should begin with high-resolution chromatographic techniques for separation and quantification of the main component and any impurities. This is followed by spectroscopic and other analytical methods for structural confirmation and identification of impurities.

Caption: Overall workflow for the purity assessment of 4-(1-Benzylpyrrolidin-3-yl)pyridine.

High-Performance Liquid Chromatography (HPLC/UPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of non-volatile organic compounds.[6] These methods provide high-resolution separation of the main compound from its related substances and degradation products.

Principle

Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[7] For 4-(1-Benzylpyrrolidin-3-yl)pyridine, a reversed-phase HPLC (RP-HPLC) method is generally suitable, where the stationary phase is non-polar and the mobile phase is polar.

Experimental Protocol (RP-HPLC)

Instrumentation:

-

HPLC or UPLC system with a UV detector.

Materials:

-

4-(1-Benzylpyrrolidin-3-yl)pyridine sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (HPLC grade)

-

Reference standards for any known impurities (if available)

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for basic compounds like pyridines. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is essential to elute a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 5 µL | A small injection volume prevents column overloading. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-(1-Benzylpyrrolidin-3-yl)pyridine sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Identify and quantify any impurities based on their retention times and peak areas relative to the main peak. The International Council for Harmonisation (ICH) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8]

Caption: Workflow for HPLC/UPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying residual solvents, starting materials, and by-products from the synthesis of 4-(1-Benzylpyrrolidin-3-yl)pyridine.

Principle

In GC, a sample is vaporized and injected onto the head of a chromatographic column.[10] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.[9]

Experimental Protocol (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

-

4-(1-Benzylpyrrolidin-3-yl)pyridine sample

-

Dichloromethane or other suitable volatile solvent (GC grade)

Chromatographic and MS Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that is compatible with MS detection. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | A temperature program allows for the separation of compounds with a range of boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Mass Range | 40-500 amu | Covers the expected mass range of potential impurities. |

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample.

-

Dissolve in 1 mL of dichloromethane.

-

Inject 1 µL of the solution into the GC-MS.

Data Analysis:

-

Identify peaks by comparing their mass spectra with a library (e.g., NIST).

-

Quantify impurities by comparing their peak areas to that of an internal standard or by using an external standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[11][12] It provides detailed information about the chemical environment of atoms within a molecule.

Principle

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. The resulting spectrum provides information about the number and types of atoms, their connectivity, and their spatial arrangement.[13]

Experimental Protocol (¹H and ¹³C NMR)

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

4-(1-Benzylpyrrolidin-3-yl)pyridine sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Internal standard for qNMR (e.g., maleic acid)

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

-

For qNMR, add a known amount of an internal standard.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the structure and identify impurities.[13]

Data Analysis:

-

Confirm the structure of 4-(1-Benzylpyrrolidin-3-yl)pyridine by assigning all proton and carbon signals.

-

Identify any impurity signals in the spectra.

-

For qNMR, calculate the purity by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known concentration.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[14] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and provides an indication of its overall purity.

Principle

The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[15]

Experimental Protocol

Instrumentation:

-

CHNS elemental analyzer.

Sample Preparation:

-

Accurately weigh 1-3 mg of the dried sample into a tin capsule.

Data Analysis:

-

Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of 4-(1-Benzylpyrrolidin-3-yl)pyridine (C₁₆H₁₈N₂). A close correlation (typically within ±0.4%) is indicative of high purity.

Chiral Purity Assessment by Chiral HPLC

Since 4-(1-Benzylpyrrolidin-3-yl)pyridine contains a chiral center at the 3-position of the pyrrolidine ring, it is essential to determine its enantiomeric purity.[16] Chiral HPLC is the most common method for separating and quantifying enantiomers.

Principle

Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol (Chiral HPLC)

Instrumentation:

-

HPLC system with a UV or circular dichroism (CD) detector.

Materials:

-

4-(1-Benzylpyrrolidin-3-yl)pyridine sample

-

Hexane or Heptane (HPLC grade)

-

Isopropanol or Ethanol (HPLC grade)

-

Diethylamine or Trifluoroacetic acid (chiral modifier)

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | These CSPs are effective for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine | A normal-phase mobile system is typically used for chiral separations. The amine modifier improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The pyridine ring provides a chromophore for detection. |

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The comprehensive purity assessment of 4-(1-Benzylpyrrolidin-3-yl)pyridine requires a multi-technique approach. By combining chromatographic, spectroscopic, and elemental analysis methods, a complete profile of the compound's purity, including the identification and quantification of any impurities, can be established. Adherence to these detailed protocols, grounded in established scientific principles and regulatory guidelines, will ensure the generation of reliable and defensible data critical for advancing drug development programs.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

-

Prolytix. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. [Link]

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. 2024. [Link]

-

HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

-

Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. 2025. [Link]

-

LCGC International. Are You Sure You Understand USP <621>?. 2024. [Link]

-

Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020. [Link]

-

Phenomenex. USP Chapter 621: Overview & Key Points. 2017. [Link]

-

SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

-

ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

-

European Medicines Agency. ICH guideline Q3A (R2) on impurities in new drug substances. 2006. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]

-

European Medicines Agency. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. 1999. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. 2013. [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

-

IKEV. ICH Q6A Guideline. [Link]

-

National Institutes of Health. The Evolving Landscape of NMR Structural Elucidation. 2026. [Link]

-

Nelson Labs. Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. 2025. [Link]

-

University of Notre Dame. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

-

Medistri. GC/MS Identification of Impurities. 2024. [Link]

- Google Patents. Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

-

Agilent Technologies. Pyridines Separation of pyridine and other amines. 2011. [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. [Link]

-

ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. 2025. [Link]

-

ResearchGate. Chiral Purity in Drug Analysis. [Link]

-

SCION Instruments. Sample preparation GC-MS. 2025. [Link]

-

ACS Publications. Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation. 2019. [Link]

-

PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. 2023. [Link]

-

MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. 2024. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fda.gov [fda.gov]

- 3. agilent.com [agilent.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. <621> CHROMATOGRAPHY [drugfuture.com]

- 7. usp.org [usp.org]

- 8. tasianinch.com [tasianinch.com]

- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. veeprho.com [veeprho.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. omicsonline.org [omicsonline.org]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

Application Note: Comprehensive Evaluation of Blood-Brain Barrier Permeability for 4-(1-Benzylpyrrolidin-3-yl)pyridine

Introduction & Scientific Rationale

Evaluating the central nervous system (CNS) penetrance of small molecules requires moving beyond simplistic binary (permeable vs. impermeable) classifications. The compound 4-(1-Benzylpyrrolidin-3-yl)pyridine (CAS: 145105-06-2) presents a specific bioanalytical challenge typical of neuroactive drug candidates: it is a lipophilic basic amine .

The pyrrolidine ring imparts a basic pKa (~9.5), rendering the molecule predominantly cationic at a physiological pH of 7.4. When combined with the lipophilic benzyl moiety, this creates a classic "lipophilic cation" profile. In the context of the blood-brain barrier (BBB), lipophilic cations are highly susceptible to two confounding phenomena:

-

Active Efflux: They are frequent substrates for P-glycoprotein (P-gp / MDR1), an efflux transporter highly expressed at the luminal membrane of brain capillary endothelial cells.

-

Lipid Trapping: They exhibit extensive non-specific binding to negatively charged brain phospholipids.

Consequently, relying solely on total brain-to-plasma ratios ( Kp,brain ) will result in critical data misinterpretation. Lipid trapping artificially inflates apparent brain penetration without contributing to free, pharmacologically active drug concentrations. To resolve this, we must employ a self-validating, three-tier orthogonal workflow that isolates passive diffusion, quantifies active efflux, and ultimately determines the true thermodynamic driving force: the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) [1].

Table 1: Physicochemical Profile & BBB Implications

| Property | Estimated Value | BBB Permeability Implication |

| Molecular Weight | 238.33 g/mol | Highly favorable for passive transcellular diffusion (< 400 Da). |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Optimal lipophilicity for lipid bilayer partitioning. |

| pKa (Pyrrolidine) | ~9.5 | Protonated at pH 7.4. High risk of P-gp efflux and brain tissue binding. |

| Topological PSA | ~16 Ų | Highly favorable (< 90 Ų indicates high probability of CNS penetration). |

Experimental Workflow Design

To build a self-validating data package, we execute a tiered approach. We begin with a high-throughput, non-cell-based assay to confirm baseline passive permeability, advance to a polarized cell model to assess transporter liability, and conclude with highly controlled in vivo pharmacokinetic modeling.

Tiered Blood-Brain Barrier Permeability Workflow for 4-(1-Benzylpyrrolidin-3-yl)pyridine.

Tier 1: Passive Permeability via PAMPA-BBB

Causality & Rationale: Before investigating active transport, we must confirm that the molecule possesses the intrinsic physicochemical properties to cross a lipid bilayer. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes a specific porcine brain lipid (PBL) extract. This mimics the highly hydrophobic, rigid, and low-fluidity nature of the BBB better than standard intestinal PAMPA models, as established by 2[2].

Protocol: PAMPA-BBB

-

Membrane Preparation: Dissolve 8 mg of Porcine Brain Lipid (PBL) and 4 mg of cholesterol in 600 µL of n-dodecane. Carefully coat the PVDF filter membrane of the donor microplate (pore size 0.45 µm) with 5 µL of the PBL solution.

-

Donor Solution: Prepare a 10 µM solution of 4-(1-Benzylpyrrolidin-3-yl)pyridine in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

-

Assembly & Incubation: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor plate. Couple the plates and incubate at 25°C for 4 hours in a humidity-controlled chamber to prevent evaporation.

-

Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (MRM mode targeting the specific transitions for C16H18N2).

-

Calculation: Calculate the effective permeability ( Pe ) using the standard steady-state flux equation. A Pe>4.0×10−6 cm/s indicates high passive BBB permeability[2].

Tier 2: Active Efflux via MDCK-MDR1 Bidirectional Assay

Causality & Rationale: Because 4-(1-Benzylpyrrolidin-3-yl)pyridine is a lipophilic cation, it is at high risk for P-gp mediated efflux. We utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1). These cells form tight junctions (mimicking the BBB's restrictive paracellular pathway) and overexpress human P-gp, making them an ideal surrogate for predicting in vivo CNS efflux[3][4].

Protocol: MDCK-MDR1 Permeability

-